Technical Whitepaper: Specifications, Analytical Validation, and Applications of (Bromomethyl)cyclohexane-d11
Technical Whitepaper: Specifications, Analytical Validation, and Applications of (Bromomethyl)cyclohexane-d11
Executive Summary
In the rapidly advancing fields of pharmacokinetic profiling and stable isotope-labeled (SIL) drug development, high-purity deuterated building blocks are indispensable. (Bromomethyl)cyclohexane-d11 (CAS: 1219794-79-2) serves as a critical synthetic intermediate and internal standard precursor[1]. By incorporating eleven deuterium atoms onto the cyclohexane ring, this compound provides a robust +11 Da mass shift, which is highly advantageous for mass spectrometry (MS) applications[2].
This technical guide provides an authoritative overview of the physicochemical specifications, the causality behind its stringent purity requirements, and self-validating analytical protocols designed for researchers and drug development professionals.
Physicochemical and Isotopic Specifications
The utility of a deuterated standard is entirely dependent on its isotopic enrichment and chemical purity. Industry-standard specifications dictate a minimum isotopic purity of 98 atom % D and a chemical purity of ≥98%[3][4].
Table 1: Core Specifications of (Bromomethyl)cyclohexane-d11
| Parameter | Specification / Data |
| Analyte Name | (Bromomethyl)cyclohexane-d11 |
| CAS Number | 1219794-79-2[1] |
| Unlabelled CAS Number | 2550-36-9[1] |
| Molecular Formula | C₇D₁₁H₂Br (or C₆D₁₁CH₂Br)[5] |
| Molecular Weight | 188.15 g/mol [5] |
| Isotopic Enrichment | ≥ 98 atom % D[4][5] |
| Chemical Purity | ≥ 98%[3][4] |
| Appearance | Colorless liquid |
| Storage Conditions | Room temperature (or 2-8°C for long-term stability)[5][6] |
| Retest Period | 3 years (requires re-analysis for chemical purity)[5] |
The Causality of Isotopic Purity Limits
Why is the industry standard strictly set at ≥98 atom % D ? The answer lies in the mathematics of isotopic distribution and the mechanics of quantitative LC-MS/MS.
When synthesizing an internal standard for bioanalysis, the labeled compound is spiked into biological matrices at known concentrations[2]. If the isotopic purity is low, the compound will exist as a complex mixture of isotopologues (D₁₀, D₉, D₈, etc.).
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Mass Spectrometry Crosstalk: The unlabelled analyte has a natural isotopic envelope (M+0, M+1, M+2). An 11-Dalton mass shift (M+11) virtually eliminates the risk of the unlabelled drug's natural isotopes interfering with the internal standard's signal.
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Self-Validating Statistics: At 98 atom % D, the probability of a molecule possessing all 11 deuterium atoms is (0.98)11≈0.80 . This means ~80% of the bulk material is the pure D₁₁ isotopologue, with the remainder primarily D₁₀. This tight distribution ensures a sharp, quantifiable MS peak without lower-mass tailing that could interfere with the target analyte.
Bioanalytical workflow utilizing d11-labeled internal standards to prevent MS crosstalk.
Self-Validating Analytical Protocols
To ensure scientific integrity, laboratories must validate both the chemical and isotopic purity of (Bromomethyl)cyclohexane-d11 upon receipt. The following protocols are designed as self-validating systems.
Protocol A: Chemical Purity via GC-FID
Causality: Why use Gas Chromatography with Flame Ionization Detection (GC-FID) instead of LC-UV? (Bromomethyl)cyclohexane-d11 lacks a conjugated π-system or aromatic ring, rendering UV detection highly insensitive. GC-FID is the gold standard for volatile, non-UV-active alkyl halides.
Step-by-Step Methodology:
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Sample Preparation: Dissolve 10 mg of (Bromomethyl)cyclohexane-d11 in 1.0 mL of high-purity dichloromethane (DCM).
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Column Selection: Use a standard non-polar capillary column (e.g., DB-5 or HP-5, 30 m x 0.25 mm x 0.25 µm).
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Oven Program:
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Initial temperature: 50°C (hold for 2 min).
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Ramp: 15°C/min to 250°C.
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Final hold: 5 min.
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Injection: Inject 1 µL at a split ratio of 50:1. Injector temperature: 220°C.
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Validation: The primary peak should elute with minimal tailing. Chemical purity is calculated via area normalization. The absence of early-eluting peaks confirms the lack of volatile impurities (e.g., unreacted deuterated cyclohexane precursors).
Protocol B: Isotopic Purity via Quantitative ¹H-NMR (qNMR)
Causality: Mass spectrometry can confirm the presence of the D₁₁ mass, but ¹H-NMR provides a self-validating internal ratio to precisely quantify residual protons on the deuterated ring.
Step-by-Step Methodology:
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Sample Preparation: Dissolve 15 mg of the compound in 0.6 mL of CDCl₃ (containing 0.03% TMS as an internal reference).
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Acquisition Parameters: Acquire a ¹H-NMR spectrum with a relaxation delay (D1) of at least 10 seconds to ensure complete relaxation of all protons for accurate integration.
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Self-Validating Integration:
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Set the integral of the unlabelled –CH₂Br protons (typically a doublet around 3.3 ppm) to exactly 2.00 .
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Integrate the region corresponding to the cyclohexane ring protons (approx. 0.8 to 2.0 ppm).
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Calculation: For a compound with 98 atom % D, the residual protons on the 11 ring positions should equal 11×0.02=0.22 . If the ring integral is ≤ 0.22 relative to the 2.00 of the –CH₂Br group, the batch meets the ≥98 atom % D specification.
Workflow for verifying chemical and isotopic purity of (Bromomethyl)cyclohexane-d11.
Handling, Stability, and Storage
(Bromomethyl)cyclohexane-d11 is classified as a flammable liquid[5]. Proper handling in a fume hood with appropriate PPE is mandatory.
Stability Profile: The carbon-deuterium (C-D) bonds are highly stable under standard physiological and storage conditions. However, the alkyl bromide moiety is susceptible to slow hydrolysis if exposed to atmospheric moisture.
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Storage: While stable at room temperature, it is highly recommended to store the neat liquid under an inert atmosphere (Argon or Nitrogen) at 2-8°C to maximize shelf life[5][6].
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Retest Protocol: After three years of storage, the compound must be re-analyzed for chemical purity (via Protocol A) before use in critical synthetic or analytical pathways[5]. Isotopic purity (atom % D) does not degrade over time, so repeat qNMR is generally unnecessary unless contamination is suspected.
References
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Pharmaffiliates. 1219794-79-2 | Chemical Name : (Bromomethyl)cyclohexane D11. Retrieved from[Link]
